![molecular formula C12H21NS B13299461 Hexyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13299461.png)
Hexyl[1-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C12H21NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl[1-(thiophen-2-yl)ethyl]amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The final step involves reducing 2-thiopheneacetaldehyde oxime to obtain 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Hexyl[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives.
Scientific Research Applications
Hexyl[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexyl[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it targets Hsp90, a heat shock protein involved in the replication of HCV. The compound binds to Hsp90, inhibiting its function and thereby reducing viral replication .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: This compound is structurally similar and is used in similar applications, such as the synthesis of geldanamycin derivatives.
2-Thiopheneethylamine: Another similar compound used in the functionalization of MWCNT.
Uniqueness
Hexyl[1-(thiophen-2-yl)ethyl]amine is unique due to its hexyl group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)hexan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-9-13-11(2)12-8-7-10-14-12/h7-8,10-11,13H,3-6,9H2,1-2H3 |
InChI Key |
PLRZLRAPFWUICG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


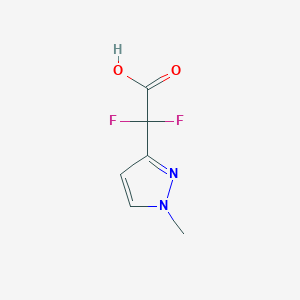

![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol](/img/structure/B13299399.png)
amine](/img/structure/B13299412.png)
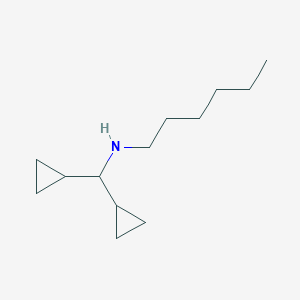
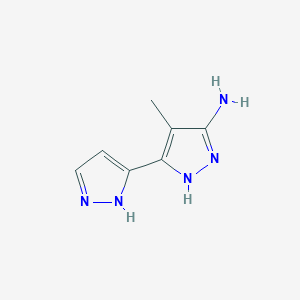


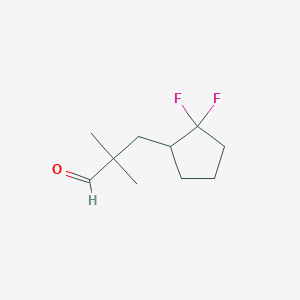
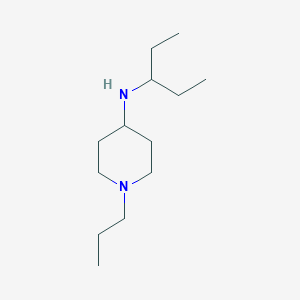

![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)

![4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
